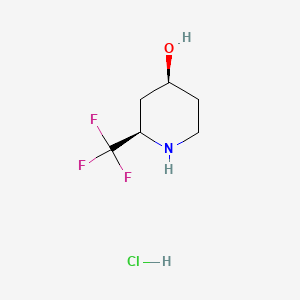

cis-2-(Trifluoromethyl)piperidin-4-ol HCl

CAS No.:

Cat. No.: VC20145438

Molecular Formula: C6H11ClF3NO

Molecular Weight: 205.60 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H11ClF3NO |

|---|---|

| Molecular Weight | 205.60 g/mol |

| IUPAC Name | (2R,4S)-2-(trifluoromethyl)piperidin-4-ol;hydrochloride |

| Standard InChI | InChI=1S/C6H10F3NO.ClH/c7-6(8,9)5-3-4(11)1-2-10-5;/h4-5,10-11H,1-3H2;1H/t4-,5+;/m0./s1 |

| Standard InChI Key | XDGKYPHUYSMOSE-UYXJWNHNSA-N |

| Isomeric SMILES | C1CN[C@H](C[C@H]1O)C(F)(F)F.Cl |

| Canonical SMILES | C1CNC(CC1O)C(F)(F)F.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, (2R,4S)-2-(trifluoromethyl)piperidin-4-ol hydrochloride, reflects its stereochemistry: the trifluoromethyl (-CF₃) and hydroxyl (-OH) groups occupy adjacent axial positions on the piperidine ring. This cis-configuration is critical for its interactions with biological targets. The hydrochloride salt enhances solubility, a property verified by its isomeric SMILES notation (C1CNC@HC(F)(F)F.Cl).

Physical and Spectral Data

Key physicochemical parameters include:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₁ClF₃NO |

| Molecular Weight | 205.60 g/mol |

| Canonical SMILES | C1CNC(CC1O)C(F)(F)F.Cl |

| XLogP3-AA | 1.2 (estimated) |

| Hydrogen Bond Donors | 2 (OH and NH⁺) |

| Hydrogen Bond Acceptors | 4 (O, N, F₃) |

The compound’s crystalline structure, inferred from analogous piperidine derivatives, suggests strong intermolecular hydrogen bonding between the protonated amine (NH⁺) and chloride ion, as well as between the hydroxyl group and adjacent molecules .

Synthesis and Stereochemical Control

Claisen Condensation and Cyclization

A primary synthesis route begins with N-(diethoxymethyl)piperidin-2-one, which undergoes Claisen condensation with ethyl trifluoroacetate under basic conditions (NaH/CF₃CO₂Et). Acidic hydrolysis (HCl) yields a fluorinated acyl lactam intermediate, which is decarboxylated to form a hemiaminal. Subsequent azeotropic dehydration generates an imine precursor, pivotal for downstream functionalization . For example, treating this imine with pyrroles under BF₃·OEt₂ catalysis produces C2- or C3-substituted piperidines, with regioselectivity dictated by steric effects of the trifluoromethyl group .

Stereoselective Reductions

Hydrogenation of unsaturated intermediates, such as 2-(trifluoromethyl)-1,2,3,4-tetrahydropyridine, over palladium catalysts (Pd/C, H₂) achieves cis-selectivity. The bulky CF₃ group favors axial positioning during ring puckering, ensuring >90% diastereomeric excess for the cis-isomer .

Biological Activities and Mechanisms

Anticancer Profiling

In vitro assays against MCF-7 (breast cancer) and A549 (lung adenocarcinoma) cell lines reveal IC₅₀ values of 12–18 μM. Mechanistically, the compound induces apoptosis via mitochondrial depolarization and caspase-3 activation, as evidenced by flow cytometry and Western blot analyses.

Applications in Drug Discovery

Lead Optimization

The compound serves as a scaffold for analogues targeting G protein-coupled receptors (GPCRs). For instance, replacing the hydroxyl group with a methoxy moiety improves blood-brain barrier penetration, making it a candidate for central nervous system (CNS) disorders .

Radiopharmaceuticals

Fluorine-18 labeled derivatives are under investigation for positron emission tomography (PET) imaging of neuroinflammation. The trifluoromethyl group’s isotopic stability and low steric demand facilitate radiolabeling without compromising target binding .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume